3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
The compound 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide features a fused pyrrolo[3,2-d]pyrimidine core substituted with:
- A 4-chlorophenyl group at position 2.
- A 2,4-dimethylphenyl carboxamide at position 5.
- A methyl group at position 3.
Its synthesis likely follows established routes for pyrrolo-pyrimidine derivatives, such as one-pot cyclization with DIPEA in acetonitrile .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3/c1-12-4-9-17(13(2)10-12)24-20(28)16-11-26(3)19-18(16)25-22(30)27(21(19)29)15-7-5-14(23)6-8-15/h4-11H,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCPTDUXSMCRJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a member of the pyrrolopyrimidine class, which has garnered attention for its potential biological activities. This article discusses the biological activity of this compound based on available literature, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C19H17ClN2O2
- Molecular Weight : 340.80348 g/mol
- CAS Number : Not specified in the search results.
This compound features a chlorophenyl group and a dimethylphenyl moiety, which are significant for its biological interactions.
Antibacterial Activity
Studies have shown that compounds similar to the target molecule exhibit antibacterial properties . For instance:
- A series of synthesized compounds bearing similar structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- The mechanism of action often involves enzyme inhibition and disruption of bacterial cell wall synthesis.
Enzyme Inhibition
The compound may also act as an enzyme inhibitor . Research indicates that derivatives of pyrrolopyrimidines can inhibit enzymes such as:
- Acetylcholinesterase (AChE) : Compounds with similar structures showed strong inhibitory activity against AChE, which is crucial for treating neurological disorders .
- Urease : The same derivatives exhibited high inhibitory effects on urease, which is relevant in managing urinary tract infections and kidney stones .
Anticancer Properties
There is emerging evidence suggesting that compounds in this class may possess anticancer activity . Mechanistic studies indicate that they can induce apoptosis in cancer cells through various pathways:
- Activation of caspases has been noted in related studies, suggesting potential use in cancer chemotherapy .
Hypoglycemic and Diuretic Effects
Some derivatives have been reported to exhibit hypoglycemic and diuretic activities , making them candidates for further investigation in metabolic disorders .
Case Study 1: Antibacterial Screening
In a study assessing the antibacterial efficacy of synthesized compounds similar to the target molecule:
- Compounds demonstrated varying degrees of effectiveness against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus.
- The most active compounds had IC50 values ranging from 0.63 to 2.14 µM against AChE, indicating their potential as therapeutic agents .
Case Study 2: In Silico Studies
In silico docking studies have been utilized to predict the binding affinity of these compounds with various targets:
- The binding interactions with bovine serum albumin (BSA) indicated a strong pharmacological profile, suggesting that these compounds can effectively bind to plasma proteins, enhancing their bioavailability .
Data Table: Summary of Biological Activities
Scientific Research Applications
The compound 3-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has garnered attention in various scientific research domains due to its potential biological activities and applications. This article explores its applications in medicinal chemistry, particularly focusing on its anticancer, antimicrobial, and anticonvulsant properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Its structural analogs have shown promising results against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. The electron-withdrawing chlorine group is believed to enhance its cytotoxicity by affecting cellular uptake and metabolism.
- Case Studies : In vitro studies demonstrated significant inhibition of proliferation in breast cancer (MCF-7) and liver cancer (HepG2) cell lines, with IC50 values indicating effective potency compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Spectrum of Activity : It has shown activity against both Gram-positive and Gram-negative bacteria. The presence of the pyrimidine moiety contributes to its ability to disrupt bacterial cell wall synthesis.
- Research Findings : A study reported that derivatives of this compound exhibited minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against certain pathogens, making it a candidate for further development as an antibacterial agent .
Anticonvulsant Effects
Another area of research involves the anticonvulsant properties of the compound:
- Mechanism : It is hypothesized that the compound modulates neurotransmitter release or enhances GABAergic activity, which is crucial for seizure control.
- Experimental Evidence : Animal models have shown that compounds similar to this one provide significant protection in electroshock seizure tests, suggesting potential therapeutic applications in epilepsy treatment .
Data Tables
Comparison with Similar Compounds
Structural Variations
Key analogues and their substituent differences are summarized below:
*Calculated based on analogous compounds due to lack of direct data.
Pharmacological Implications
Q & A
Q. What synthetic methodologies are optimal for constructing the pyrrolo[3,2-d]pyrimidine core of this compound?
The pyrrolo[3,2-d]pyrimidine scaffold can be synthesized via cyclocondensation of 3-amino-2-cyanopyrrole derivatives with formamide or substituted amines under reflux conditions. For example, heating 3-amino-2-cyanopyrrole with formamide in DMF at 120°C for 6–8 hours yields the core structure, followed by functionalization at the 7-position via carboxamide coupling . Key parameters include reaction time, solvent choice (e.g., ethanol-DMF mixtures for crystallization), and stoichiometric ratios of reagents to minimize byproducts.
Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structural integrity of this compound?
SC-XRD analysis at 298 K with MoKα radiation (λ = 0.71073 Å) confirms bond lengths, angles, and stereochemistry. For related pyrrolo[3,2-d]pyrimidines, mean C–C bond distances are typically 1.37–1.42 Å, with disorder in the chlorophenyl substituent requiring refinement using split models. Data-to-parameter ratios > 13 and R factors < 0.055 ensure reliability .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (e.g., 5-methyl at δ ~2.1 ppm) and aromatic protons (e.g., 4-chlorophenyl at δ ~7.3–7.5 ppm).
- IR Spectroscopy : Confirm carbonyl stretches (2,4-dioxo groups at ~1700–1750 cm⁻¹) and amide N–H bends (~3300 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks with isotopic patterns matching chlorine .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD, >100 ns) using crystal structures of kinase domains (e.g., EGFR or VEGFR) can assess interactions. For pyrrolo-pyrimidines, key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the carboxamide group, while the chlorophenyl moiety occupies hydrophobic pockets. Free energy calculations (MM-PBSA) refine binding energy estimates .
Q. What strategies resolve contradictions in biological activity data across similar analogs?
Contradictions may arise from assay conditions (e.g., cellular vs. enzymatic assays) or substituent effects. For example:
- Meta-chlorophenyl vs. para-chlorophenyl : Para-substitution enhances steric complementarity in kinase pockets, increasing IC₅₀ values by 3–5× compared to meta-substituted analogs .
- Methyl vs. ethyl groups at N5 : Methyl improves solubility (logP reduction by ~0.5) but reduces membrane permeability in cell-based assays .
Q. How do crystallographic disorder and polymorphism impact pharmacological properties?
Polymorphs of pyrrolo-pyrimidines exhibit varying dissolution rates and bioavailability. For instance, a triclinic (P1) polymorph (a = 9.85 Å, b = 14.55 Å, c = 16.79 Å) with Z = 4 shows higher solubility than monoclinic forms due to lattice energy differences. SC-XRD and DSC (melting point ± 5°C) identify stable polymorphs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
